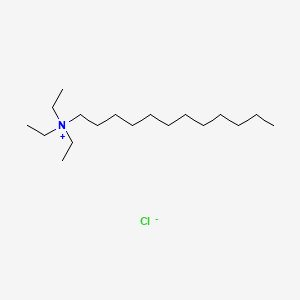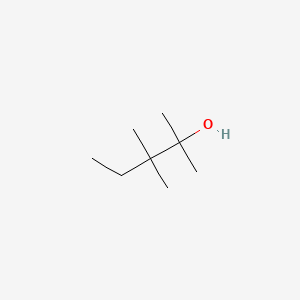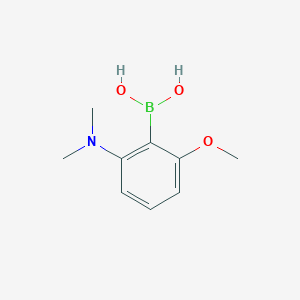
Dodecyltriethylammonium chloride
Descripción general
Descripción
Dodecyltrimethylammonium chloride is a cationic alkyltrimethylammonium chloride surfactant that can undergo micellization in aqueous solution . It is mainly used for the denaturation of proteins .
Molecular Structure Analysis
Dodecyltrimethylammonium chloride has a molecular formula of C15H34ClN . Its molecular weight is 263.89 . The IUPAC Standard InChI is InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 .Chemical Reactions Analysis
Dodecyltrimethylammonium chloride is a cationic surfactant that can undergo micellization in aqueous solution . It has been used in transfer hydrogenation reactions of ketones/aldehydes and ring-opening metathesis polymerization of olefins .Physical And Chemical Properties Analysis
Dodecyltrimethylammonium chloride is a solid at room temperature . It has a molecular weight of 263.89 g/mol . It has a melting point of 37 °C and is soluble in water (50 mg/mL, clear, colorless) .Aplicaciones Científicas De Investigación
1. Bilayer-Forming Synthetic Lipids
Dodecyltriethylammonium chloride has been studied for its potential use in bilayer-forming synthetic compounds like dioctadecyldimethylammonium (DODA) salts. These compounds have shown promise in various applications, particularly in interacting with prokaryotic and eukaryotic cells, causing changes in cell surface charges and affecting cell viability. This suggests their potential as antimicrobial agents and warrants further investigation for drug, gene, or vaccine delivery applications (Carmona-Ribeiro, 2003).
2. Vesicle Formation and Phase Transition
Research has been conducted on the phase transition in vesicles formed by compounds like dioctadecyldimethylammonium chloride, a similar compound to dodecyltriethylammonium chloride. These studies, focusing on the gel to liquid crystalline phase transition, are significant for understanding the behavior of these compounds in different environments and their potential applications in delivery systems and nanotechnology (Feitosa, Barreleiro, & Olofsson, 2000).
3. Surfactant Use in Electroplating
Dodecyltriethylammonium chloride, as a cationic surfactant, has been studied for its impact on copper deposition in electroplating. Its interaction with superfilling additives and other surfactants has been examined, indicating its potential for optimizing electroplating processes and controlling features like overfill bumps in Cu superfilling (Kim, Josell, & Moffat, 2006).
4. Enclosed Volume Determination in Vesicles
Studies on dioctadecyldimethylammonium chloride (DODAC) vesicles, closely related to dodecyltriethylammonium chloride, have been performed to determine the enclosed volume of these vesicular dispersions. Such research is vital for applications in drug delivery and the design of nanocarriers, as it provides insights into the behavior and stability of these vesicles (Sabatino, Saveyn, Martins, & Van der Meeren, 2011).
Mecanismo De Acción
Dodecyltrimethylammonium chloride disrupts hydrophobic interactions and electrostatic forces, allowing it to effectively solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . It may also interact with the Tyrosine-protein phosphatase non-receptor type 11 in humans .
Safety and Hazards
Dodecyltrimethylammonium chloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Dodecyltrimethylammonium chloride has been studied for its effects on the electrical resistance, elastic modulus, light transmission/reflection, and photoluminescence properties of Nafion-212 thin films . These findings can be used to optimize the exchange process time to achieve specific desired properties . Another study investigated the biodegradability and toxicity of Dodecyltrimethylammonium chloride in sea water samples .
Propiedades
IUPAC Name |
dodecyl(triethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMBBJITUIBDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18144-34-8 (Parent) | |
| Record name | Dodecyltriethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90946024 | |
| Record name | N,N,N-Triethyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyltriethylammonium chloride | |
CAS RN |
23358-96-5 | |
| Record name | 1-Dodecanaminium, N,N,N-triethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23358-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyltriethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Triethyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B3369319.png)

![Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-](/img/structure/B3369330.png)


![3-Thiazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3369349.png)


![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B3369366.png)


![1H-naphth[1,2-d]imidazole](/img/structure/B3369389.png)

